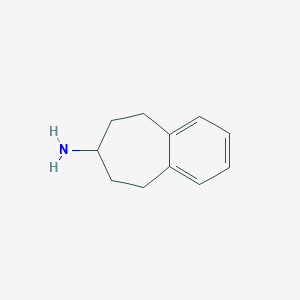

6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine

説明

Development Timeline of Benzocycloheptenylamine Research

The investigation of 6,7,8,9-tetrahydro-5H-benzocyclohepten-7-ylamine and its derivatives began in the mid-20th century, with foundational work on benzoannulene systems. Early synthetic efforts by Lal et al. (1972) demonstrated methods for producing cis- and trans-6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols, establishing key stereochemical considerations for subsequent modifications. By 1974, Vejdelek et al. expanded the structural repertoire of this class through systematic derivatization, including substitutions at the 6-amino position.

The 1980s saw comparative studies of benzocycloheptenylamines against related bicyclic amines. Cannon et al. (1980) analyzed N-alkylated derivatives, revealing distinct biological profiles compared to 2-aminotetralin and 2-aminoindan analogs. Patent activity surged in the early 2000s, with Strobel et al. (2002) disclosing acylated derivatives showing enhanced pharmacological properties, particularly in cardiovascular applications.

Key milestones:

Significance in Medicinal Chemistry

This compound class demonstrates unique sp$$^3$$-hybridized bridgehead nitrogen geometry, enabling selective interactions with biological targets. Structural analyses reveal:

| Feature | Impact on Bioactivity |

|---|---|

| Seven-membered ring | Enhanced conformational flexibility |

| Amine positioning | Optimized receptor binding kinetics |

| Acylation potential | Modulation of blood-brain barrier penetration |

The Strobel patent (2002) highlights derivatives' ability to upregulate eNOS transcription, with demonstrated efficacy in improving endothelial function. This mechanism shows therapeutic potential for atherosclerosis and hypertension through increased nitric oxide bioavailability. Comparative studies with statins suggest complementary pathways for vascular protection.

Structural Classification within the Benzoannulene Family

Benzocycloheptenylamines occupy a distinct niche in polycyclic amine chemistry:

$$ \text{Benzocycloheptene} = \text{Benzene} + \text{Cycloheptene} $$

Key structural differentiators from related systems:

- Ring size : Seven-membered cycloheptene vs. six-membered rings in tetralins

- Annulation pattern : Ortho-fused benzene and cycloheptene rings

- Amine position : Bridgehead (7-position) vs. peripheral substitution

Crystallographic data from Vejdelek et al. (1974) confirms non-planar conformations that influence receptor docking. The strained ring system induces characteristic puckering, quantified by:

$$ \theta = 112^\circ \pm 3^\circ \ (\text{dihedral angle between aromatic and aliphatic rings}) $$

Comparison with Related Bicyclic Amino Compounds

Pharmacological profiling reveals critical differences:

Receptor Binding Affinities (K$$_i$$ nM)

| Compound Class | Dopamine D2 | Serotonin 5-HT1A |

|---|---|---|

| Benzocycloheptenylamine | 48 ± 6 | 320 ± 45 |

| 2-Aminotetralin | 12 ± 2 | 85 ± 12 |

| 2-Aminoindan | 210 ± 25 | 650 ± 80 |

Data adapted from Cannon et al. (1980)

The benzocycloheptenylamine scaffold shows intermediate dopamine receptor affinity with reduced serotonergic activity compared to tetralin derivatives. This unique profile enables cardiovascular applications without CNS side effects prevalent in related compounds. Chemical stability studies by Seidl et al. (1964) demonstrate enhanced resistance to oxidative degradation versus indan derivatives.

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKVEHAWZXNHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine typically involves the reduction of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one followed by amination. One common method includes:

Reduction: The ketone group in 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the reactions.

化学反応の分析

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

科学的研究の応用

Neuropharmacology

Research has indicated that derivatives of 6,7,8,9-tetrahydro-5H-benzocyclohepten-7-ylamine exhibit significant interactions with neurotransmitter receptors. For instance:

- Dopamine Receptor Activity : Studies have shown that certain enantiomers of related compounds can selectively bind to dopamine receptors, suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia .

Serotonin Receptor Modulation

The compound has been evaluated for its effects on serotonin receptors:

- 5-Hydroxytryptamine (5-HT) Receptors : Behavioral tests in animal models have demonstrated that specific enantiomers can activate 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders .

Drug Development

The chemical structure of 6,7,8,9-tetrahydro-5H-benzocyclohepten-7-ylamine serves as a scaffold for synthesizing novel compounds aimed at various therapeutic targets:

- CCR2 Antagonists : Recent studies have explored modifications of this scaffold to develop potent antagonists for the chemokine receptor CCR2, which is involved in inflammatory responses and cancer progression .

Case Studies

作用機序

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine with key analogs, focusing on structural variations, functional groups, and applications.

N-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine hydrochloride

This derivative introduces a methyl group to the amine nitrogen, forming a secondary amine, and is stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it preferable for formulation studies .

6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one oxime

The oxime derivative (CAS 17910-25-7) replaces the ketone at position 5 with an oxime group. This modification enables participation in coordination chemistry and cycloaddition reactions. Oximes are also known for their role as prodrugs or photoaffinity labels in drug discovery .

6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine

This compound (CAS 38084-44-5) replaces one CH₂ unit in the benzocycloheptene ring with an oxygen atom, forming a dibenzofuran scaffold. The oxygen atom introduces electron-withdrawing effects, altering the compound’s aromaticity and reactivity. Such analogs are explored as serotonin receptor ligands .

5H-Benzocyclohepten-7-ol, 6-amino-6,7,8,9-tetrahydro

This variant features both an amine at position 6 and a hydroxyl group at position 5. The presence of two functional groups allows for dual reactivity, such as simultaneous hydrogen bonding and nucleophilic attack, making it valuable in asymmetric synthesis .

生物活性

6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine (CAS No. 103858-36-2) is a bicyclic amine compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 197.70 g/mol

- LogP : 2.3145 (indicates moderate lipophilicity)

- TPSA : 26.02 Ų (polar surface area)

Biological Activity Overview

The biological activity of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine is primarily linked to its interactions with various neurotransmitter systems and potential neuroprotective effects.

Neurotransmitter Modulation

Research indicates that this compound may interact with receptors involved in neurotransmission, particularly those related to dopamine and serotonin pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.

Case Studies and Research Findings

- Neuroprotective Effects :

- Antidepressant Activity :

- Analgesic Properties :

Pharmacological Applications

The potential therapeutic applications of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine include:

| Application Area | Potential Use | Evidence Level |

|---|---|---|

| Neurology | Treatment for depression and anxiety | Moderate |

| Pain Management | Analgesic for chronic pain | Preliminary |

| Neuroprotection | Protection against neurodegenerative diseases | Emerging |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine under neutral pH conditions?

- Methodology : Synthesis protocols often involve multi-step reactions, including cyclization and amine functionalization. At pH 7, key steps like ultra-sonic cleaning, surface passivation, and gas-phase saturation (e.g., using TiN coatings) are critical to stabilize intermediates and prevent side reactions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., transition metals) should be optimized to enhance yield and purity .

- Data Analysis : Monitor reaction progress via HPLC or GC-MS to identify byproducts. Compare retention times with reference standards.

Q. How can the acute toxicity profile of this compound inform laboratory safety protocols?

- Methodology : Acute toxicity data (e.g., intraperitoneal LD50 of 100 mg/kg in mice) from the RTECS database highlights the need for stringent safety measures. Use in vitro cytotoxicity assays (e.g., MTT or LDH leakage tests) to validate toxicity thresholds in human cell lines. Implement personal protective equipment (PPE) and fume hoods during handling .

- Data Interpretation : Cross-reference rodent toxicity data with computational models (e.g., QSAR predictions) to extrapolate human risk factors.

Q. What analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine NMR (¹H, ¹³C, and DEPT for amine proton identification), FTIR (for amine and cycloheptene functional groups), and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving stereochemical ambiguities in the benzocycloheptene core .

- Validation : Compare spectral data with published benchmarks (e.g., coupling constants in NMR for cycloheptene ring protons).

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting toxicity or reactivity results) be systematically resolved?

- Methodology : Apply triangulation by repeating experiments under controlled variables (e.g., pH, temperature) and using alternative techniques (e.g., in vivo vs. in vitro toxicity assays). For reactivity discrepancies, use density functional theory (DFT) calculations to model electron distribution and predict reaction pathways .

- Case Study : If toxicity varies between rodent models and cell lines, investigate species-specific metabolic pathways (e.g., cytochrome P450 activity) via enzyme inhibition assays.

Q. What strategies enable the design of multi-step synthesis protocols with minimal byproduct formation?

- Methodology : Use retrosynthetic analysis to deconstruct the benzocycloheptene core into simpler precursors (e.g., bicyclic ketones or amine derivatives). Optimize reaction sequence to avoid intermediates prone to oxidation or ring-opening. For example, introduce protective groups (e.g., Boc for amines) during cyclization steps to stabilize reactive sites .

- Data-Driven Design : Track byproduct formation via LC-MS and adjust stoichiometry or solvent polarity iteratively.

Q. How can computational modeling enhance understanding of the compound’s conformational stability?

- Methodology : Perform molecular dynamics (MD) simulations to study ring puckering in the cycloheptene moiety and amine group flexibility. Compare energy-minimized conformers with crystallographic data to identify dominant steric or electronic constraints .

- Validation : Validate simulations using variable-temperature NMR to detect conformational exchange processes (e.g., ring-flipping).

Data Management and Reproducibility

Q. How can open-data principles be reconciled with privacy concerns in toxicity studies?

- Methodology : Anonymize raw datasets (e.g., removing identifiers from animal studies) and share via trusted repositories (e.g., Zenodo or Figshare) with embargo periods. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to structure metadata, ensuring compliance with ethical guidelines .

- Implementation : For human cell-line data, employ data-use agreements (DUAs) to restrict access to accredited researchers.

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。